molecular formula C8H10INS B14847935 2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine

2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine

Cat. No.: B14847935
M. Wt: 279.14 g/mol
InChI Key: BWEUFQURBMXRSV-UHFFFAOYSA-N
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Description

2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . The presence of iodine in the molecule adds to its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions can generate thiophene derivatives . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The iodine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in cancer research, the compound has been found to inhibit certain kinases, leading to the suppression of tumor growth . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H10INS

Molecular Weight

279.14 g/mol

IUPAC Name

2-iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine

InChI

InChI=1S/C8H10INS/c9-8-5-6-1-3-10-4-2-7(6)11-8/h5,10H,1-4H2

InChI Key

BWEUFQURBMXRSV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C=C(S2)I

Origin of Product

United States

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